REACTION_CXSMILES
|
C(OC([N:11]1[CH2:25][CH2:24][C:14]2([O:18][C:17](=[O:19])[N:16]([CH2:20][CH2:21][CH3:22])[C:15]2=[CH2:23])[CH2:13][CH2:12]1)=O)C1C=CC=CC=1.NN>O.CO.[Pd]>[CH2:23]=[C:15]1[C:14]2([CH2:24][CH2:25][NH:11][CH2:12][CH2:13]2)[O:18][C:17](=[O:19])[N:16]1[CH2:20][CH2:21][CH3:22]
|
Name
|
8-benzyloxycarbonyl-4-methylene-2-oxo-3-n-propyl-1-oxa-3,8-diazaspiro[4,5]decane
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CCC2(C(N(C(O2)=O)CCC)=C)CC1
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is refluxed for 10 to 15 minutes
|
Duration
|
12.5 (± 2.5) min
|
Type
|
FILTRATION
|
Details
|
filtering off the catalyst the solvent
|
Type
|
CUSTOM
|
Details
|
is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude evaporation residue
|
Type
|
CUSTOM
|
Details
|
is recrystallized from benzene
|
Name
|
|
Type
|
product
|
Smiles
|
C=C1N(C(OC12CCNCC2)=O)CCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |